
4-methyl-2-oxo-2H-chromen-7-yl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Coumate can be synthesized through various methods. One common synthetic route involves the preparation of tricyclic coumarin-based sulfamates. For instance, 4-methylcoumarin-7-O-sulfamate (Coumate) can be synthesized by reacting 4-methylcoumarin with sulfamoyl chloride in the presence of a base . Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Coumate undergoes several types of chemical reactions, including:
Oxidation: Coumate can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Coumate into reduced forms.
Substitution: Coumate can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Coumate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of steroid sulfatase.
Biology: Coumate is used to investigate the role of steroid sulfatase in various biological processes.
Industry: Coumate derivatives are used in the development of new drugs and chemical processes.
Mécanisme D'action
Coumate exerts its effects by inhibiting steroid sulfatase (STS), an enzyme responsible for converting hormonally inactive steroid sulfates into their active forms. By inhibiting STS, Coumate prevents the formation of active androgens and estrogens, thereby reducing the growth of hormone-dependent cancers . The molecular targets involved include STS and various steroid sulfates such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S) .
Comparaison Avec Des Composés Similaires
Coumate is unique compared to other similar compounds due to its nonsteroidal nature and irreversible inhibition of STS. Similar compounds include:
EMATE (Estrone-3-O-sulfamate): A potent STS inhibitor but with estrogenic activity.
Tricyclic coumarin-based sulfamates: These compounds are structurally similar to Coumate and exhibit potent STS inhibition.
Coumate’s non-estrogenic nature and high potency make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
136167-05-0 |
|---|---|
Formule moléculaire |
C10H9NO5S |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) sulfamate |
InChI |
InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
Clé InChI |
UFGBGFMPBMEVMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
Synonymes |
4-methylcoumarin 7-O-sulfamate COUMATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



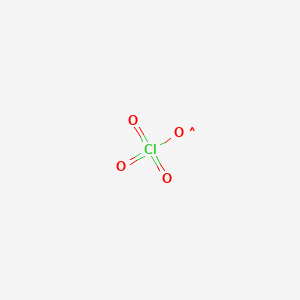
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
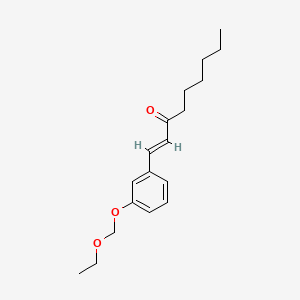
![(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1242729.png)
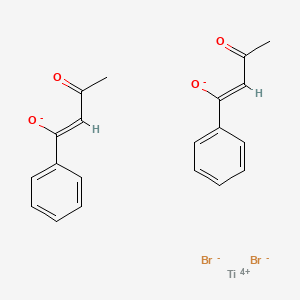
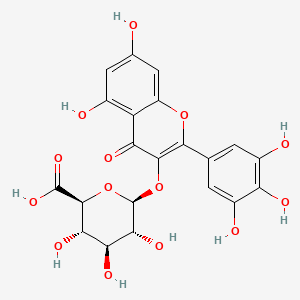
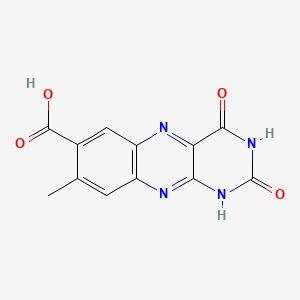
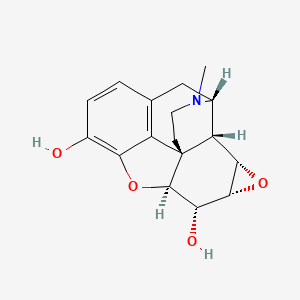
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)

